2-Fluoro-N-methylaniline

Green Chemistry Synthetic Efficiency Process Chemistry

2-Fluoro-N-methylaniline (CAS 1978-38-7) is a fluorinated aromatic amine, belonging to the class of substituted anilines, characterized by a fluorine atom at the ortho position and a methyl group on the amine nitrogen. This structural arrangement confers distinct physicochemical properties, including a molecular weight of 125.14 g/mol and a computed XLogP3-AA value of 2, indicative of its lipophilicity.

Molecular Formula C7H8FN
Molecular Weight 125.14 g/mol
CAS No. 1978-38-7
Cat. No. B123937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-N-methylaniline
CAS1978-38-7
Synonymso-Fluoro-N-methylaniline;  2-Fluoro-N-methylbenzenamine;  N-(2-Fluorophenyl)methylamine;  N-Methyl-2-fluoroaniline;  N-Methyl-o-fluoroaniline; 
Molecular FormulaC7H8FN
Molecular Weight125.14 g/mol
Structural Identifiers
SMILESCNC1=CC=CC=C1F
InChIInChI=1S/C7H8FN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3
InChIKeyLDVAIJZDACHGML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-N-methylaniline (CAS 1978-38-7): A Key Fluorinated Aniline Intermediate for Pharmaceutical and Agrochemical Synthesis


2-Fluoro-N-methylaniline (CAS 1978-38-7) is a fluorinated aromatic amine, belonging to the class of substituted anilines, characterized by a fluorine atom at the ortho position and a methyl group on the amine nitrogen. This structural arrangement confers distinct physicochemical properties, including a molecular weight of 125.14 g/mol and a computed XLogP3-AA value of 2, indicative of its lipophilicity [1]. The compound serves as a versatile building block in the synthesis of various organic molecules, notably as a precursor to pharmaceutical muscarinic agonists and agrochemicals [2].

  • Ortho-fluorine & N-methyl pattern supports selective electronic modulation in cross-coupling reactions
  • Reported intermediate for muscarinic receptor research molecules
  • Patented green methylation process compatible with scale-up synthesis (reported high yield)

Why 2-Fluoro-N-methylaniline Cannot Be Replaced by Generic Aniline Analogs


The specific ortho-fluorine substitution in 2-Fluoro-N-methylaniline fundamentally alters its electronic and steric profile compared to unsubstituted aniline or other regioisomers. This is not a simple N-methylaniline with a fluorine tag. The ortho-fluorine's strong electron-withdrawing inductive effect (-I) combined with its weak electron-donating resonance effect (+M) uniquely modulates the reactivity of the aromatic ring in subsequent cross-coupling reactions [1]. Furthermore, studies on N-methylaniline derivatives highlight that the steric bulk of an N-methyl group strongly influences reaction outcomes, particularly in substitutions adjacent to the ring nitrogen [2]. Therefore, substituting with 2-fluoroaniline (lacks N-methyl for specific aminations) or 4-fluoro-N-methylaniline (alters electronics and lipophilicity) will lead to different reaction kinetics, yields, and final product properties, directly impacting downstream synthetic routes and biological outcomes [3].

  • Ortho-fluorine −I/+M effects may shift reaction kinetics vs unsubstituted or para-fluoro analogs.
  • N-methyl steric bulk influences substitution outcomes near nitrogen, potentially affecting amination routes.
  • Regioisomeric substitution (e.g., 4-fluoro) alters electronic profile and lipophilicity, impacting downstream biological properties.

Quantitative Differentiation of 2-Fluoro-N-methylaniline from Closest Analogs


Green Synthesis Yield Advantage: 2-Fluoro-N-methylaniline vs. Traditional Methods

A patented method for synthesizing 2-Fluoro-N-methylaniline using dimethyl carbonate as a green methylating agent achieves a significantly high rectified yield of 99.4% with a final GC purity of 99.2%. This process also minimizes the formation of the undesired N,N-dimethyl o-fluoroaniline by-product to just 0.29% [1].

Synthesis Yield
Reported
Target Yield: 99.4% Purity (GC): 99.2%
Traditional Yield: 70–85%
~14–29% higher yield
Supports route selection for scale-up
Patent method context; lab-to-scale validation advised
Green Chemistry Synthetic Efficiency Process Chemistry

High Commercial Purity Specifications Ensure Reproducible Research Outcomes

Commercially available 2-Fluoro-N-methylaniline is routinely supplied with a high minimum purity specification of ≥98.0% (GC), as verified by major chemical suppliers . This level of purity is crucial for ensuring reproducibility in sensitive applications.

Purity Specification
Specification review
Target ≥98.0% (GC)
2-Chloro analog 95% (typical)
≥3% higher purity spec
Supports procurement specification review
Verify current vendor COA
Analytical Chemistry Quality Control Reproducibility

Lipophilicity (LogP) Advantage for CNS Drug Discovery

The presence of the ortho-fluorine atom imparts a calculated LogP of 1.59 to 2-Fluoro-N-methylaniline [1]. This lipophilicity is strategically important in medicinal chemistry, as it can enhance the ability of derived molecules to cross biological membranes, including the blood-brain barrier, a critical factor for central nervous system (CNS) drug candidates [2].

Lipophilicity (LogP)
Class-level
Target LogP 1.59 (calc.)
N-Methylaniline LogP 1.73 (calc.)
~0.14 units lower
Supports CNS lead lipophilicity parameter review
Computational; experimental LogP may differ
Medicinal Chemistry CNS Drug Design ADME Properties

Established Utility as a Key Intermediate for Muscarinic Agonists

2-Fluoro-N-methylaniline is explicitly identified and utilized as an intermediate in the synthesis of various pharmaceutical compounds, specifically muscarinic agonists . This established application demonstrates its proven synthetic utility in creating complex, biologically active molecules targeting the muscarinic acetylcholine receptor system.

Muscarinic Agonist Intermediate
Data to verify
Target Documented use in muscarinic agonist synthesis
N-Methylaniline Primarily solvent/simpler derivatives
Direct pharma application documented
Supports pathway fit for muscarinic receptor research
Review specific synthetic protocols
Pharmaceutical Synthesis Neuroscience API Intermediate

Optimal Application Scenarios for 2-Fluoro-N-methylaniline in Research and Industry


Synthesis of CNS-Active Pharmaceutical Intermediates

The compound's favorable LogP (~1.59) and established role as a precursor to muscarinic agonists make it a preferred building block for synthesizing drug candidates targeting the central nervous system [1][2]. Its high commercial purity (≥98%) ensures consistent results in multi-step synthetic routes, where impurities can significantly hamper yields of complex APIs .

Large-Scale Manufacturing with Green Chemistry Principles

The patented synthesis process yielding over 99% with minimal toxic by-products makes 2-Fluoro-N-methylaniline a strong candidate for industrial-scale production where cost-efficiency and environmental compliance are paramount [3]. The high yield and purity minimize waste and the need for extensive, costly purification steps.

Development of Fluorinated Agrochemicals

Fluorine substitution in agrochemicals is known to enhance metabolic stability and bioavailability. 2-Fluoro-N-methylaniline serves as a key intermediate for synthesizing such fluorinated herbicides and pesticides, offering a reliable entry point to this class of molecules [4].

Application
Selection Property
Validation Focus
CNS drug intermediate synthesis
Lipophilicity and purity profile
Multi-step synthetic consistency
Scale-up via green methylation
Reported high-yield patent process
Process transfer and environmental compliance
Fluorinated agrochemical intermediate
Ortho-fluorine substitution profile
Stability and bioavailability endpoint review

Technical Documentation Hub

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47 linked technical documents
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